molecular formula C20H24N2O5S B3456019 N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3456019
M. Wt: 404.5 g/mol
InChI Key: HETPBVDOYGBVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a potassium channel blocker that has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide blocks the HERG (human ether-a-go-go-related gene) potassium channel, which is responsible for repolarizing the cardiac action potential. By blocking this channel, this compound prolongs the action potential duration, leading to an increase in the QT interval on an electrocardiogram. This can lead to arrhythmias and sudden cardiac death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes. This compound has also been found to inhibit the proliferation of cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its specificity for the HERG potassium channel. This allows researchers to study the effects of blocking this channel without affecting other potassium channels. However, one limitation of using this compound is its potential to cause arrhythmias and sudden cardiac death. Therefore, caution must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the use of N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in scientific research. One area of interest is the role of potassium channels in cancer development and progression. This compound has been found to inhibit the proliferation of cancer cells, and further research may uncover its potential as an anti-cancer agent. Another area of interest is the development of drugs that target specific potassium channels. This compound may serve as a model for the development of such drugs, which could have therapeutic implications for a variety of diseases. Additionally, further research may uncover the potential of this compound as a tool for studying the role of potassium channels in various physiological processes.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been widely used in scientific research as a potassium channel blocker. It has been found to be useful in studying the role of potassium channels in various physiological processes such as cardiac function, neuronal excitability, and insulin secretion. This compound has also been used to study the effects of potassium channel blockers on the development of cancer cells.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-2-27-18-10-8-17(9-11-18)22(16-20(23)21-12-14-26-15-13-21)28(24,25)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETPBVDOYGBVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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